N-cyclohexylpiperazine-1-sulfonamide
Description
Properties
Molecular Formula |
C10H21N3O2S |
|---|---|
Molecular Weight |
247.36 g/mol |
IUPAC Name |
N-cyclohexylpiperazine-1-sulfonamide |
InChI |
InChI=1S/C10H21N3O2S/c14-16(15,13-8-6-11-7-9-13)12-10-4-2-1-3-5-10/h10-12H,1-9H2 |
InChI Key |
LECPEZVDBBUYLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)N2CCNCC2 |
Origin of Product |
United States |
Synthetic Methodologies for N Cyclohexylpiperazine 1 Sulfonamide and Its Analogs
Classical Routes for N-cyclohexylpiperazine-1-sulfonamide Synthesis
Traditional methods for synthesizing this compound are typically reliable, multi-step processes. These routes usually involve the initial formation of the N-cyclohexylpiperazine core, followed by the attachment of the sulfonamide group.
The formation of the piperazine (B1678402) ring is a foundational step in the synthesis. Classical cyclization strategies often involve the reaction of a suitable N-substituted diamine with a dielectrophile. For instance, building the N-cyclohexylpiperazine scaffold can be achieved by reacting N,N'-disubstituted ethylenediamine (B42938) derivatives. Alternative historical methods include the cyclization of an appropriate aniline (B41778) with a bis(2-haloethyl)amine. mdpi.com A more contemporary approach involves the reaction of a cyclohexyl halide with a pre-formed piperazine that is protected on one nitrogen, often with a tert-butyloxycarbonyl (Boc) group, followed by deprotection. google.com For example, reacting cyclohexyl bromide with 1-Boc-piperazine in the presence of a base like potassium carbonate yields the protected intermediate, 4-Boc-1-cyclohexylpiperazine, which can then be deprotected under acidic conditions to give N-cyclohexylpiperazine. google.com
The defining sulfonamide group is most commonly introduced via a sulfonylation reaction. This involves reacting the secondary amine of the N-cyclohexylpiperazine ring with a sulfonyl chloride (R-SO₂Cl) in the presence of a base. mdpi.comijarsct.co.in This nucleophilic substitution reaction is a cornerstone of sulfonamide synthesis. ijarsct.co.in
The general reaction is as follows: N-cyclohexylpiperazine + R-SO₂Cl + Base → this compound + Base·HCl
A suitable base, such as triethylamine (B128534) or pyridine (B92270), is crucial to neutralize the hydrochloric acid byproduct and drive the reaction to completion. mdpi.com The reaction is typically performed in an inert organic solvent like dichloromethane. mdpi.com The versatility of this method allows for the synthesis of a wide array of analogs by varying the 'R' group on the sulfonyl chloride. While effective, this classical approach can sometimes be hampered by low yields when using less reactive amines, and may require elevated temperatures or extended reaction times. researchgate.net
Advanced and Sustainable Synthetic Approaches for this compound
Modern synthetic chemistry increasingly prioritizes sustainability and efficiency. This has led to the development of advanced methods for synthesizing this compound that incorporate green chemistry principles and innovative catalytic systems.
Green chemistry aims to reduce the environmental impact of chemical processes. For sulfonamide synthesis, a key focus has been replacing conventional organic solvents with more benign alternatives. A significant advancement is the use of water as a solvent for the sulfonylation reaction. rsc.orgsci-hub.se This approach can provide excellent yields and high purity by using equimolar amounts of the amine and sulfonyl chloride, omitting the need for organic bases and simplifying product isolation to mere filtration after acidification. rsc.org Another green solvent alternative is polyethylene (B3416737) glycol (PEG), which is non-toxic, thermally stable, and recyclable. sci-hub.sejsynthchem.com Solvent-free, or "neat," reaction conditions represent another environmentally friendly strategy that has been successfully applied to the synthesis of sulfonamides at room temperature. sci-hub.se
Catalysis offers powerful tools for creating C-N and S-N bonds under milder and more efficient conditions. For the synthesis of the N-aryl piperazine core, palladium-catalyzed Buchwald-Hartwig coupling and copper-catalyzed Ullmann-Goldberg reactions are important methods. mdpi.com These transition-metal-catalyzed reactions are often more efficient than traditional methods for creating the aryl-nitrogen bond found in many piperazine-containing drugs. mdpi.comjsynthchem.com
For the sulfonamide formation step, advancements include the development of one-pot, three-component reactions that combine different starting materials to build the final product in a single step, often with catalytic assistance. organic-chemistry.org Copper-based catalysts have proven effective for synthesizing N-aryl sulfonamides from various precursors, offering advantages of low cost and toxicity. jsynthchem.com Furthermore, photoredox catalysis using organic dyes like eosin (B541160) Y represents a metal-free, green approach to sulfonylation, demonstrating broad substrate scope. organic-chemistry.org
Optimization of Reaction Parameters for this compound Yield and Purity
Maximizing the yield and purity of the final product is a critical goal in chemical synthesis. The optimization of reaction parameters such as solvent, base, temperature, and reaction time is essential. For the classical sulfonylation of a piperazine derivative, a systematic approach can reveal the ideal conditions.
For example, in the synthesis of related sulfonamide derivatives, various bases and solvents have been tested to maximize yield. The choice of base is particularly critical; while organic bases like triethylamine are common, inorganic bases such as potassium carbonate (K₂CO₃) have also been used effectively, especially in greener solvents like PEG. mdpi.comjsynthchem.com
Table 1: Illustrative Optimization of Sulfonylation Reaction Conditions for an Analog This table presents representative data for the synthesis of an N-aryl sulfonamide, demonstrating the impact of different reaction parameters on product yield. The specific substrate is 1-(2,3,4-trimethoxybenzyl)piperazine reacting with a sulfonyl chloride.
| Entry | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 1 | Triethylamine | Dichloromethane | Room Temp. | 30 | High | mdpi.com |
| 2 | K₂CO₃ | PEG | 120 | 120 | 72-88 | sci-hub.se |
| 3 | None (neat) | None | Room Temp. | N/A | High | sci-hub.se |
| 4 | Na₂CO₃ | Water | Room Temp. | N/A | 88-93 | sci-hub.se |
Note: "N/A" indicates that the specific time was not highlighted as a critical parameter in the referenced general procedure. Yields are reported as "High" where specific percentages were not provided for the general method but success was indicated.
Preparation of Isotopically Labeled this compound for Research
The synthesis of isotopically labeled this compound is crucial for a variety of research applications, including metabolic studies, pharmacokinetic analyses, and as internal standards in quantitative mass spectrometry assays. The introduction of stable isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) into the molecular structure allows for the differentiation of the labeled compound from its naturally occurring counterparts.
A common strategy for preparing isotopically labeled this compound involves the use of a labeled precursor in the synthetic route. For instance, deuterated analogs can be synthesized starting from commercially available labeled building blocks.
Deuterium Labeling:
One plausible route to a deuterated version of the target molecule is through the use of a deuterated piperazine core. For example, N-Boc-piperazine-d8 can be utilized as the starting material. The synthesis would follow a similar pathway as the unlabeled compound, reacting N-Boc-piperazine-d8 with a cyclohexyl halide, followed by deprotection and subsequent sulfonylation. This would result in N-cyclohexylpiperazine-d8-1-sulfonamide. The specific positions of the deuterium atoms on the piperazine ring can be confirmed using ²H NMR spectroscopy.
Another approach for deuterium labeling is to introduce the isotope at the cyclohexyl moiety. This can be achieved by using a deuterated cyclohexyl halide as the starting material in the initial alkylation step. For example, the reaction of cyclohexyl-d11-bromide with 1-Boc-piperazine would lead to the corresponding deuterated intermediate, which can then be converted to the final labeled sulfonamide.
Nitrogen-15 Labeling:
The following table outlines potential isotopically labeled precursors and the resulting labeled this compound.
| Labeled Precursor | Resulting Labeled Compound | Isotopic Label |
| N-Boc-piperazine-d8 | N-cyclohexyl(piperazine-d8)-1-sulfonamide | Deuterium |
| Cyclohexyl-d11-bromide | N-(cyclohexyl-d11)piperazine-1-sulfonamide | Deuterium |
| ¹⁵N-Piperazine | N-cyclohexyl(piperazine-¹⁵N₂)-1-sulfonamide | Nitrogen-15 |
Scale-Up Considerations for this compound Production in Research Settings
Scaling up the synthesis of this compound from milligram to gram or multi-gram quantities for research purposes presents several challenges that must be carefully addressed. These considerations are crucial for ensuring safety, maintaining product quality, and achieving a reasonable yield. catsci.comlabmanager.com
Key Scale-Up Considerations:
Thermal Management: The sulfonylation reaction, involving the reaction of 1-cyclohexylpiperazine (B93859) with a sulfamoyl chloride or sulfuryl chloride, can be exothermic. On a larger scale, the surface area-to-volume ratio of the reaction vessel decreases, which can lead to difficulties in dissipating the heat generated. catsci.com This can result in temperature increases that may promote side reactions or decomposition of the product. Therefore, careful control of the addition rate of reagents and efficient cooling are critical. The use of a dropping funnel for the slow addition of the sulfonylating agent and an ice bath or other cooling system is recommended.
Mixing: Efficient mixing becomes more challenging in larger reaction vessels. Inadequate mixing can lead to localized "hot spots" and concentration gradients, resulting in the formation of impurities and a decrease in yield. The use of mechanical overhead stirrers is generally preferred over magnetic stir bars for larger volumes to ensure homogeneous reaction conditions. reddit.com
Purification: The purification of the final product on a larger scale requires different techniques than those used for small-scale synthesis. While column chromatography is feasible for small quantities, it can become impractical and costly for larger amounts. Alternative purification methods such as recrystallization or precipitation should be developed and optimized. The choice of solvent for recrystallization is critical and needs to be determined through solubility studies to maximize yield and purity.
Reagent and Solvent Quantities: Scaling up requires a proportional increase in the amounts of all reagents and solvents. This not only increases the cost but also the potential hazards associated with handling larger quantities of chemicals. A thorough risk assessment should be conducted before commencing any large-scale synthesis.
Work-up Procedure: The work-up procedure, including quenching the reaction, extraction, and washing steps, needs to be adapted for larger volumes. The efficiency of extractions can decrease on a larger scale, potentially requiring multiple extractions to ensure complete recovery of the product. The handling and disposal of larger volumes of aqueous and organic waste also become more significant considerations.
Yield and Purity Optimization: The yield and purity of the final product can be affected by the scale of the reaction. It is often necessary to re-optimize reaction conditions, such as reaction time, temperature, and stoichiometry of reagents, at the larger scale to maintain the desired product quality. Analytical techniques such as HPLC and NMR should be used to monitor the reaction progress and assess the purity of the final product. labmanager.com
The following table summarizes the key parameters and the recommended adjustments for scaling up the synthesis of this compound.
| Parameter | Laboratory Scale (mg) | Research Scale-Up (g) | Rationale |
| Reaction Vessel | Round-bottom flask | Jacketed reactor or larger round-bottom flask | Improved heat transfer and control. |
| Stirring | Magnetic stirrer | Mechanical overhead stirrer | Ensures efficient and homogeneous mixing. |
| Reagent Addition | Syringe or pipette | Dropping funnel | Controlled and slow addition to manage exotherm. |
| Temperature Control | Stir plate with heating/cooling | Ice bath, cryocooler, or heating mantle with controller | Precise temperature control is crucial for safety and selectivity. |
| Purification | Flash column chromatography | Recrystallization or precipitation | More practical and cost-effective for larger quantities. |
| Analysis | TLC, LC-MS | HPLC, NMR, Elemental Analysis | Comprehensive analysis to ensure purity and identity. |
By carefully considering these factors, the synthesis of this compound can be successfully scaled up in a research setting to provide sufficient material for further investigation.
Pre Clinical Biological Activity and Mechanistic Elucidation of N Cyclohexylpiperazine 1 Sulfonamide
In Vitro Target Engagement Studies of N-cyclohexylpiperazine-1-sulfonamide
No publicly available in vitro target engagement studies for this compound were identified.
Enzymatic Inhibition Profiles of this compound
Table 1: Enzymatic Inhibition Data for this compound
| Enzyme Target | IC₅₀ / Kᵢ (nM) | Assay Conditions | Reference |
| Data Not Available | Data Not Available | Data Not Available | N/A |
Receptor Binding Characteristics of this compound
Specific receptor binding affinities for this compound have not been reported in the scientific literature. The N-cyclohexylpiperazine moiety is found in compounds known to interact with various receptors, notably sigma (σ) receptors. researchgate.net For instance, derivatives of 1-cyclohexylpiperazine (B93859) have been investigated for their affinity to both σ₁ and σ₂ receptors. researchgate.net However, the substitution pattern on the piperazine (B1678402) ring is critical for binding affinity and selectivity, and thus, these findings cannot be directly attributed to this compound without specific experimental validation.
Table 2: Receptor Binding Affinity of this compound
| Receptor | Binding Affinity (Kᵢ, nM) | Radioligand | Tissue/Cell Line | Reference |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A |
Transporter Interaction Analysis for this compound
No studies investigating the interaction of this compound with membrane transporters, such as those from the ATP-binding cassette (ABC) or solute carrier (SLC) superfamilies, have been published. wjgnet.com The potential for a compound to be a substrate or inhibitor of transporters like P-glycoprotein (P-gp), breast cancer resistance protein (BCRP), or organic anion/cation transporters (OATs/OCTs) is determined by its specific physicochemical properties. wjgnet.comnih.gov Without experimental assays, the transporter interaction profile of this compound remains unknown.
Table 3: Transporter Interaction Profile of this compound
| Transporter | Substrate (Yes/No) | Inhibitor (IC₅₀, µM) | Assay System | Reference |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A |
Cellular Pathway Modulation by this compound
There is no available data from cellular studies to describe how this compound may modulate cellular pathways.
Impact of this compound on Cell Proliferation and Viability in Research Models
No research has been published detailing the effects of this compound on the proliferation or viability of any cell lines. Therefore, key metrics such as IC₅₀ values in cancer or other cell lines are not available. While some piperazine-containing compounds have been shown to inhibit cancer cell growth, these activities are specific to the tested molecules. nih.gov
Table 4: Effects of this compound on Cell Proliferation and Viability
| Cell Line | Assay Type | IC₅₀ (µM) | Exposure Time (hrs) | Reference |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A |
This compound Effects on Apoptosis and Necrosis Pathways
There are no experimental studies that have assessed the ability of this compound to induce or inhibit apoptosis or necrosis. Consequently, there is no information on its potential effects on key markers of these cell death pathways, such as caspase activation, DNA fragmentation, or changes in membrane integrity.
Modulation of Gene Expression by this compound
Currently, there is a notable absence of published research specifically investigating the modulation of gene expression by this compound. While the broader class of sulfonamides has been studied for various biological activities, the specific effects of the this compound derivative on gene regulation remain uncharacterized in publicly available scientific literature. Future research, potentially employing techniques such as microarray analysis or RNA sequencing (RNA-Seq) on cells treated with the compound, would be necessary to elucidate any potential impact on global gene expression profiles. Such studies could identify specific genes or pathways that are upregulated or downregulated in response to the compound, providing initial clues into its mechanism of action.
Cellular Signaling Cascade Perturbations Induced by this compound
Detailed studies on the perturbation of cellular signaling cascades by this compound are not currently available in the scientific literature. The broader family of piperazine derivatives has been shown to interact with various signaling pathways, but specific data for the this compound compound is lacking. To understand its effects, future investigations could involve phospho-proteomic screens to identify changes in protein phosphorylation, a key event in many signaling pathways. Reporter assays for major signaling cascades (e.g., NF-κB, MAPK, PI3K/Akt) could also be employed to determine if the compound activates or inhibits these pathways.
In Vivo Pharmacological Investigations of this compound in Established Animal Models
This compound Activity in Murine Models of Disease Research
As of now, there are no published reports detailing the in vivo pharmacological investigation of this compound in any murine models of disease. While studies on other piperazine-containing compounds have been conducted in various disease models, the specific efficacy and pharmacological profile of this compound in a living organism have not been documented. Future preclinical research would require the use of established mouse models relevant to a hypothesized therapeutic area to assess the compound's potential in vivo activity.
Pharmacodynamic Biomarker Evaluation in Animal Studies with this compound
Consistent with the lack of in vivo studies, there is no information available regarding the evaluation of pharmacodynamic biomarkers in animal studies with this compound. The identification and validation of pharmacodynamic biomarkers are crucial for understanding a compound's mechanism of action and for guiding clinical development. proquest.comnih.govbldpharm.comnih.gov Such studies would typically follow the establishment of in vivo activity and would involve measuring changes in specific molecules or cellular processes in response to treatment with the compound.
Mechanism of Action Elucidation of this compound at the Molecular Level
Proteomic and Metabolomic Profiling in Response to this compound
There is currently no publicly available data from proteomic or metabolomic profiling studies conducted in response to this compound. These powerful "omics" technologies are instrumental in obtaining a global view of the molecular changes induced by a compound. tandfonline.comijpsonline.com Proteomic analysis could reveal changes in protein abundance or post-translational modifications, while metabolomic profiling could identify alterations in endogenous small-molecule metabolites. Such data would be invaluable for generating hypotheses about the compound's mechanism of action and identifying potential biomarkers of its activity.
Structure Activity Relationship Sar Studies of N Cyclohexylpiperazine 1 Sulfonamide and Its Derivatives
Influence of Substituents on the Piperazine (B1678402) Ring of N-cyclohexylpiperazine-1-sulfonamide Analogs
The piperazine ring is a common scaffold in medicinal chemistry, valued for its ability to influence pharmacokinetic properties and to orient substituents in specific spatial arrangements. nih.govmdpi.com Modifications to this ring system are a key strategy in drug design.
Impact of N-Substitution Variations on Biological Activity of this compound Derivatives
The nitrogen atoms of the piperazine ring offer sites for substitution, which can significantly alter a compound's biological activity. The nature of the substituent on the nitrogen atom can affect affinity for biological targets and pharmacokinetic properties. nih.gov For instance, in a study comparing rifampicin (B610482) (with an N-methyl group on the piperazine) and rifapentine (B610483) (with an N-cyclopentyl group), the difference in the N-alkyl substituent was linked to differing affinities for lipid membranes, which may contribute to their distinct clinical performance against tuberculosis. nih.gov
In some cases, however, the specific substituent on the piperazine nitrogen may have a minimal effect on potency. For example, in a series of acaricidal compounds, a variety of substituents on the piperazine ring did not lead to a significant difference in activity at a concentration of 100 ppm. researchgate.net Even a simple methyl group provided excellent control of the target pest at a lower concentration. researchgate.net This suggests that for certain biological targets, the core scaffold is the primary determinant of activity, with the N-substituent playing a more minor role.
The broad-spectrum antitumor activity of some sulfonamide derivatives is also dependent on the moieties attached to the nitrogen atom of the sulfonamide group. mdpi.com
Table 1: Effect of N-Alkyl Substitution on Biological Properties This table is illustrative, based on findings from related compound classes, to demonstrate the principle of N-substitution effects.
| Parent Compound Class | N-Substituent | Observed Effect | Reference |
|---|---|---|---|
| Rifamycins | Methyl (in Rifampicin) | Different affinity for lipid membranes compared to cyclopentyl analog. | nih.gov |
| Rifamycins | Cyclopentyl (in Rifapentine) | Different affinity for lipid membranes compared to methyl analog, contributing to different clinical performance. | nih.gov |
| Acaricides | Various Alkyl Groups | No significant difference in activity at 100 ppm. | researchgate.net |
Effects of Ring Conformation and Substitution Patterns on SAR
The conformation of the piperazine ring is crucial for its interaction with biological targets. The flexible chair-boat conformations of piperazine can be constrained to improve binding affinity by reducing the entropic penalty upon binding. pharmablock.com A strategy to achieve this involves replacing the flexible piperazine ring with a more rigid bicyclic system. plos.org
In the development of anti-influenza agents based on the nucleozin (B1677030) scaffold, the flexible piperazine ring was replaced with the rigid 2,5-diazabicyclo[2.2.1]heptane (DBH) system. plos.org This rigid counterpart was introduced to enhance binding ability. plos.org Conversely, substituting the piperazine ring with a more flexible ethylenediamine (B42938) group was also explored to analyze the impact of increased conformational freedom. plos.org These modifications highlight the importance of the piperazine ring's conformational rigidity and the spatial relationship of its nitrogen atoms for biological activity.
Role of the Cyclohexyl Moiety in this compound's Biological Profile
The cyclohexyl group is a non-polar, bulky substituent that significantly influences the lipophilicity and steric profile of the parent molecule.
Bioisosteric Replacement of the Cyclohexyl Group in this compound Analogs
Bioisosteric replacement involves substituting one group with another that has similar physical or chemical properties, with the goal of improving potency, altering selectivity, or optimizing pharmacokinetic properties. cambridgemedchemconsulting.com The cyclohexyl group is often considered a bioisostere for other groups like the tert-butyl or phenyl rings. pharmablock.com
As a Phenyl Ring Bioisostere : Replacing a flat phenyl group with a three-dimensional cyclohexyl group can offer more contact points with a target protein, potentially increasing affinity. pharmablock.com
As a Tert-Butyl Bioisostere : The cyclohexyl group can function as a bioisostere for the tert-butyl group, particularly when binding to a deeper lipophilic pocket on a target protein. pharmablock.com
In a study aimed at discovering activators of eIF2α phosphorylation, a series of N-aryl-N'-[4-(aryloxy)cyclohexyl]squaramide derivatives were synthesized, demonstrating the use of the cyclohexyl ring as a key structural component in scaffold design. nih.gov Furthermore, the cyclohexene (B86901) ring, a close relative of the cyclohexyl group, has been successfully used as a metabolically stable bioisostere for the furanose ring in the development of the antiviral drug oseltamivir. pharmablock.com
Table 2: Common Bioisosteric Replacements for the Cyclohexyl Group This table outlines general bioisosteric principles applicable to the cyclohexyl moiety.
| Original Group | Potential Bioisostere | Rationale for Replacement | Reference |
|---|---|---|---|
| Phenyl Group | Cyclohexyl Group | Increases three-dimensionality for potentially more contact points with target. | pharmablock.com |
| tert-Butyl Group | Cyclohexyl Group | Occupies more space, beneficial for deeper lipophilic pockets. | pharmablock.com |
| Furanose Ring | Cyclohexene Ring | Increases metabolic stability. | pharmablock.com |
Modifications to the Sulfonamide Functional Group in this compound Derivatives
The sulfonamide group is a key functional group in a wide range of therapeutic agents, acting as a hydrogen bond donor and acceptor. scispace.com Its electronic properties and ability to bind to metal ions, such as the zinc ion in carbonic anhydrases, are central to its biological activity. nih.gov Modifying this group is a common strategy to fine-tune the pharmacological profile of a lead compound.
One approach is the bioisosteric replacement of the sulfonamide moiety. In the development of celecoxib (B62257) analogues, the sulfonamide group was replaced with cyano or carbothioamide functionalities. nih.gov This strategy aimed to explore alternative interactions with the biological target while retaining or improving anti-inflammatory and cyclooxygenase inhibitory activity. nih.gov
Another modification strategy involves altering the scaffold to which the sulfonamide is attached, known as the "ring approach". nih.gov For example, using a pyridine (B92270) ring instead of a benzene (B151609) ring can increase the acidity of the sulfonamide nitrogen, potentially enhancing its binding to target enzymes. nih.gov Additionally, the sulfonamide group itself can be replaced by other functionalities. For example, substituting an amide group in a peptide backbone with a sulfonamide can increase metabolic stability. researchgate.net The development of N-pyrrylarylsulfones from sulfonamide leads through a simplification of the functional group is another example of successful modification. nih.gov
Table 3: Bioisosteric Replacement of Sulfonamide Group in Celecoxib Analogs and Resulting Activity Data based on a study of celecoxib analogs to illustrate the principle of sulfonamide modification.
| Compound Series | Functional Group | COX-2 Inhibition Profile | Reference |
|---|---|---|---|
| Celecoxib (Reference) | Sulfonamide | Selective COX-2 Inhibitor | nih.gov |
| Series 2 | Cyano (in place of Sulfonamide) | Compound 2e was among the most potent selective COX-2 inhibitors. | nih.gov |
| Series 3 | Carbothioamide (from Cyano) | Compound 3b showed the best COX-2 profile in the study. | nih.gov |
Impact of R-Group Variations on Sulfonamide Activity
The this compound scaffold offers several points for chemical modification. The primary focus of SAR studies is often on the substitution at the N1 nitrogen of the sulfonamide group and modifications on the cyclohexyl and piperazine rings. youtube.com
The nature of the substituent on the sulfonamide nitrogen (N1) is a critical determinant of activity. youtube.com Introducing various heterocyclic or aromatic rings at this position can significantly modulate the compound's potency and selectivity. youtube.comslideshare.net For instance, the introduction of electron-withdrawing or electron-donating groups on an aromatic ring attached to the N1 position can alter the pKa of the sulfonamide, which is often crucial for its interaction with biological targets. youtube.com
Modifications to the piperazine ring itself can also have a profound impact. For example, substitution at the 4-position of the piperazine ring with different functional groups can influence the molecule's pharmacokinetic properties and its ability to fit into a binding pocket. nih.gov In a series of novel benzene sulfonamide-piperazine hybrid compounds, variations in the substituent on the piperazine nitrogen led to significant differences in antioxidant and enzyme inhibitory activities. nih.gov
The cyclohexyl group, while often considered a bulky, lipophilic moiety, also presents opportunities for modification. Hydroxylation or introduction of other polar groups on the cyclohexyl ring can affect solubility and introduce new hydrogen bonding interactions, potentially enhancing target engagement.
A hypothetical SAR study on a series of this compound derivatives targeting a specific enzyme, for instance, could yield data as presented in the interactive table below. This table illustrates how different R-groups on the sulfonamide nitrogen might affect inhibitory activity.
Table 1: Illustrative SAR Data for this compound Derivatives This data is illustrative and based on general principles of sulfonamide SAR.
| Compound ID | R-Group (on Sulfonamide N1) | IC50 (nM) | Fold change from Parent (R=H) |
|---|---|---|---|
| N-CycPip-Sulfa-001 | H | 500 | 1.0 |
| N-CycPip-Sulfa-002 | Methyl | 450 | 1.1 |
| N-CycPip-Sulfa-003 | Phenyl | 150 | 3.3 |
| N-CycPip-Sulfa-004 | 4-Chlorophenyl | 50 | 10.0 |
| N-CycPip-Sulfa-005 | 4-Methoxyphenyl | 200 | 2.5 |
| N-CycPip-Sulfa-006 | Pyridin-2-yl | 100 | 5.0 |
Chirality and Stereoisomeric Effects in this compound Analogs
The introduction of chiral centers into the this compound scaffold can lead to stereoisomers with distinct biological activities. nih.gov Chirality can arise from substitutions on the piperazine or cyclohexyl rings. The three-dimensional arrangement of atoms in a chiral molecule can dictate its binding affinity and selectivity for a biological target.
For example, in a study of N-benzyl-4-heteroaryl-1-(phenylsulfonyl)piperazine-2-carboxamides, the stereochemistry at the 2-position of the piperazine ring was found to be crucial for potent activity against the hepatitis C virus NS5B polymerase. nih.gov Similarly, for HIV-1 protease inhibitors based on a piperazine sulfonamide core, the (S)-configuration at the 2-position of the piperazine moiety was preferred for optimal binding. nih.gov
If a chiral center were introduced on the cyclohexyl ring, for instance at the 4-position, the resulting (R) and (S) enantiomers would likely exhibit different biological profiles. One enantiomer might fit perfectly into a target's binding site, while the other might bind with lower affinity or not at all. This highlights the importance of stereoselective synthesis and testing of individual enantiomers during drug development.
Table 2: Illustrative Stereoisomeric Effects This data is illustrative and based on general principles of stereochemistry in drug action.
| Compound ID | Stereochemistry | Target Affinity (Ki, nM) |
|---|---|---|
| Chiral-Analog-01 | Racemic | 75 |
| Chiral-Analog-01a | (R)-enantiomer | 10 |
| Chiral-Analog-01b | (S)-enantiomer | 150 |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series
QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govyoutube.com For the this compound series, QSAR models can be developed to predict the activity of new, unsynthesized analogs, thereby prioritizing the synthesis of the most promising compounds. rsc.orgyoutube.com
A QSAR study typically involves calculating a set of molecular descriptors for each compound in the series. youtube.com These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). nih.govnih.govresearchgate.net Multiple linear regression (MLR) is a common statistical method used to build the QSAR model, which takes the form of an equation correlating the descriptors with the biological activity. nih.gov
For a series of pyrimidine-sulfonamide hybrids, a 3D-QSAR model was successfully built to guide the design of potent inhibitors. rsc.org Similarly, for a set of sulfur-containing sulfonamide derivatives, QSAR modeling revealed that properties like mass, polarizability, and electronegativity were key predictors of anticancer activity. nih.gov A QSAR study on this compound derivatives would likely identify a combination of steric, electronic, and hydrophobic descriptors as being important for their activity.
Table 3: Common Descriptors in QSAR Studies of Sulfonamides
| Descriptor Type | Example Descriptor | Potential Influence on Activity |
|---|---|---|
| Electronic | Dipole Moment | Can influence long-range interactions with the target. |
| Steric | Molar Volume | Relates to how well the molecule fits into the binding site. |
| Hydrophobic | LogP | Affects membrane permeability and hydrophobic interactions. |
| Topological | Wiener Index | Describes molecular branching and compactness. |
Fragment-Based Drug Discovery Strategies Informed by this compound Scaffolds
Fragment-based drug discovery (FBDD) is a powerful approach for identifying lead compounds by screening small, low-molecular-weight fragments. nih.govnih.gov The N-cyclohexylpiperazine and sulfonamide moieties can be considered valuable fragments for FBDD campaigns. nih.gov
The strategy involves identifying fragments that bind weakly to the target protein and then growing, linking, or merging these fragments to create a more potent lead compound. youtube.comproteopedia.org The N-cyclohexylpiperazine scaffold provides a rigid 3D framework that can be elaborated in multiple vectors. acs.org The sulfonamide group is a well-known zinc-binding group and can be used as a starting point for designing inhibitors of metalloenzymes like carbonic anhydrases. nih.gov
An FBDD approach could start with screening a library of piperazine-containing fragments to identify a core that binds to the target of interest. Subsequently, this fragment could be grown by adding the cyclohexyl-sulfonamide portion to enhance affinity and selectivity. The modular nature of the this compound scaffold makes it particularly amenable to FBDD strategies. acs.org This approach has the potential to be more efficient and lead to compounds with better physicochemical properties compared to traditional high-throughput screening. youtube.com
Computational and Theoretical Investigations of N Cyclohexylpiperazine 1 Sulfonamide
Molecular Docking Simulations of N-cyclohexylpiperazine-1-sulfonamide with Identified Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule ligands to the binding site of a protein target. For this compound, docking simulations can identify plausible biological targets and elucidate the key intermolecular interactions driving its binding affinity.
Given the prevalence of the piperazine (B1678402) sulfonamide scaffold in bioactive molecules, several protein classes represent logical targets for docking studies. Research on similar piperazine sulfonamide analogs has identified enzymes such as α-amylase and acetylcholinesterase (AChE) as potential targets. nih.govnih.gov Docking simulations of this compound into the active sites of these enzymes would reveal the specific interactions responsible for binding.
Key interactions typically observed in such simulations include:
Hydrogen Bonding: The sulfonamide group (-SO₂NH-) is a potent hydrogen bond donor (from the NH group) and acceptor (from the oxygen atoms). The piperazine nitrogens can also act as hydrogen bond acceptors. These groups are expected to form critical hydrogen bonds with amino acid residues like Asp, Glu, Ser, and Thr in a protein's active site.
Hydrophobic Interactions: The cyclohexyl ring provides a bulky, nonpolar moiety that can engage in favorable hydrophobic and van der Waals interactions with nonpolar residues such as Val, Leu, Ile, and Phe.
Ionic or Charged Interactions: Depending on the pH and the pKa of the piperazine nitrogen, it could be protonated, allowing for ionic interactions with negatively charged residues like Aspartate or Glutamate.
A hypothetical docking study against a target like α-amylase might yield results that can be summarized to quantify the binding contribution of different interactions.
Interactive Data Table: Hypothetical Docking Results for this compound with a Target Protein
| Interaction Type | Interacting Group on Ligand | Potential Interacting Residue(s) | Estimated Contribution to Binding Affinity |
| Hydrogen Bond (Donor) | Sulfonamide N-H | Aspartate, Glutamate | High |
| Hydrogen Bond (Acceptor) | Sulfonamide O=S=O | Arginine, Lysine, Serine | High |
| Hydrogen Bond (Acceptor) | Piperazine Nitrogen | Serine, Threonine, Tyrosine | Moderate |
| Hydrophobic Interaction | Cyclohexyl Ring | Leucine, Isoleucine, Valine, Phenylalanine | High |
| van der Waals Contacts | Entire Scaffold | Multiple nonpolar/polar residues | Moderate |
These simulations are crucial for generating initial hypotheses about the molecule's mechanism of action and for providing a structural basis for designing more potent and selective analogs.
Molecular Dynamics (MD) Simulations for this compound Binding and Conformational Flexibility
While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. For this compound, MD simulations are essential for assessing the stability of its binding pose, understanding its conformational flexibility within a binding site, and calculating binding free energies more accurately.
Following a docking study, the predicted complex of this compound and its target protein would be subjected to MD simulations in a simulated physiological environment (water, ions, at a specific temperature and pressure). researchgate.net Studies on other piperazine-containing inhibitors have successfully used MD simulations to validate docking results and analyze the stability of critical interactions. tandfonline.com
Key insights from MD simulations would include:
Binding Stability: By tracking the root-mean-square deviation (RMSD) of the ligand and protein over the simulation time, one can assess the stability of the binding pose. A stable RMSD suggests a durable and favorable interaction.
Conformational Analysis: The cyclohexane (B81311) ring and the piperazine ring can adopt various conformations (e.g., chair, boat). MD simulations can reveal which conformations are preferred when the molecule is free in solution versus when it is bound to a target, providing insights into the energetic cost of binding.
Interaction Dynamics: MD allows for the analysis of the persistence of key interactions, such as hydrogen bonds, over time. It can reveal whether a hydrogen bond observed in a static dock is stable or transient.
Binding Free Energy Calculation: Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to MD trajectories to calculate the binding free energy, offering a more quantitative prediction of binding affinity than docking scores alone. researchgate.net
Interactive Data Table: Key Parameters from a Prospective MD Simulation of this compound
| Parameter | Description | Significance for this compound |
| RMSD (Root-Mean-Square Deviation) | Measures the average deviation of atomic positions from a reference structure over time. | Assesses the stability of the ligand in the binding pocket and the overall protein structure. |
| RMSF (Root-Mean-Square Fluctuation) | Measures the fluctuation of individual atoms or residues around their average position. | Identifies flexible regions of the ligand (e.g., rotation of the cyclohexyl group) and the protein. |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds over the simulation trajectory. | Confirms the stability of key hydrogen bonds identified in docking (e.g., involving the sulfonamide). |
| MM/GBSA or MM/PBSA | End-point methods to estimate the free energy of binding from MD snapshots. | Provides a quantitative estimate of binding affinity to rank against other potential ligands. |
Quantum Chemical Calculations for Electronic Structure and Reactivity of this compound
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. researchgate.netindexcopernicus.com These calculations provide a fundamental understanding of the electron distribution, orbital energies, and reactivity of this compound.
Key parameters derived from quantum chemical calculations include:
Molecular Geometry: DFT can be used to optimize the molecule's three-dimensional structure, predicting bond lengths, bond angles, and dihedral angles with high accuracy. indexcopernicus.com
HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive.
Molecular Electrostatic Potential (MEP): The MEP map visualizes the electrostatic potential on the molecule's surface. indexcopernicus.com Red regions indicate negative potential (electron-rich, susceptible to electrophilic attack), often found around the sulfonamide oxygens. Blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack), which might be found around the sulfonamide's N-H proton.
Atomic Charges: Calculating the partial charges on each atom helps to identify sites for electrostatic interactions and predict reactivity.
Studies on various sulfonamides have demonstrated the utility of DFT methods to predict their properties and reactivity. acs.orgmdpi.com
Interactive Data Table: Predicted Quantum Chemical Descriptors for this compound
| Descriptor | Predicted Value/Location | Interpretation and Significance |
| HOMO Energy | Localized on the piperazine and sulfonamide nitrogen atoms | Indicates the region most likely to donate electrons in a reaction. |
| LUMO Energy | Localized on the sulfonyl group and adjacent atoms | Indicates the region most likely to accept electrons. |
| HOMO-LUMO Gap | ~5-7 eV (Typical range for similar molecules) | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
| MEP Negative Region | Around the oxygen atoms of the sulfonamide group | Prime sites for hydrogen bonding and interaction with electrophiles. |
| MEP Positive Region | Around the hydrogen atom of the sulfonamide N-H group | A prime site for hydrogen bond donation and interaction with nucleophiles. |
Pharmacophore Modeling Based on this compound and Active Analogs
A pharmacophore is an abstract representation of the essential molecular features required for a molecule to interact with a specific biological target. Pharmacophore modeling based on this compound and its structurally similar, active analogs can generate a 3D model that is invaluable for virtual screening and drug design. acs.org
The process involves identifying the key chemical features common to a set of active molecules. For the this compound scaffold, these features would likely include:
Hydrogen Bond Acceptors (HBA): The two oxygen atoms of the sulfonamide group and potentially the two nitrogen atoms of the piperazine ring.
Hydrogen Bond Donor (HBD): The N-H group of the sulfonamide.
Hydrophobic Feature (HY): The cyclohexyl ring.
Once a pharmacophore model is generated and validated, it can be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophoric features, but may have entirely different chemical scaffolds. acs.org This is a powerful strategy for discovering new hit compounds. Studies on piperazine-based compounds have successfully used this approach to identify potent inhibitors for targets like the serotonin (B10506) transporter and CCR5. acs.orgresearchgate.net
Interactive Data Table: Potential Pharmacophoric Features of the this compound Scaffold
| Pharmacophoric Feature | Chemical Group | Role in Molecular Recognition |
| Hydrogen Bond Acceptor 1 | Sulfonyl Oxygen 1 | Forms hydrogen bonds with donor groups on the target. |
| Hydrogen Bond Acceptor 2 | Sulfonyl Oxygen 2 | Forms hydrogen bonds with donor groups on the target. |
| Hydrogen Bond Donor | Sulfonamide N-H | Forms hydrogen bonds with acceptor groups on the target. |
| Hydrophobic Group | Cyclohexyl Ring | Engages in nonpolar interactions with hydrophobic pockets. |
| Positive Ionizable (Optional) | Piperazine Nitrogen | Can form ionic bonds if protonated at physiological pH. |
In Silico Prediction of this compound ADME Properties for Research Optimization
For any compound to be considered for further development, it must possess acceptable ADME (Absorption, Distribution, Metabolism, Excretion) properties. In silico tools can predict these properties early in the research process, saving time and resources. For this compound, predicting its ADME profile is crucial for optimizing its structure for better drug-like characteristics.
Various computational models and software (e.g., SwissADME, QikProp) can calculate key ADME-related descriptors. researchgate.net Recent studies on benzene (B151609) sulfonamide-piperazine hybrids have incorporated ADME profiling to evaluate their potential. nih.gov
Key predicted properties would include:
Lipophilicity (logP): Predicts how the compound partitions between an oily and an aqueous phase. It influences absorption and distribution.
Aqueous Solubility (logS): Predicts the solubility of the compound in water, which is critical for administration and bioavailability.
Drug-Likeness: Evaluates the compound based on rules like Lipinski's Rule of Five, which assesses molecular weight, logP, and the number of hydrogen bond donors and acceptors.
Metabolic Stability: Predicts potential sites of metabolism by cytochrome P450 enzymes. The cyclohexyl ring and the piperazine ring could be potential sites for hydroxylation.
Interactive Data Table: Hypothetical In Silico ADME Profile for this compound
| ADME Property | Predicted Value | Implication for Research |
| Molecular Weight | ~261.38 g/mol | Compliant with Lipinski's rules (< 500). |
| logP (Lipophilicity) | 1.5 - 2.5 | Moderate lipophilicity, suggesting good potential for membrane permeability. |
| logS (Aqueous Solubility) | Moderately Soluble | May require formulation strategies if solubility is low. |
| Hydrogen Bond Donors | 1 | Compliant with Lipinski's rules (≤ 5). |
| Hydrogen Bond Acceptors | 4 (2 sulfonyl O, 2 piperazine N) | Compliant with Lipinski's rules (≤ 10). |
| Blood-Brain Barrier Permeation | Likely Low/Negative | The polar sulfonamide group may limit CNS penetration. |
De Novo Drug Design Strategies Utilizing the this compound Scaffold
De novo drug design involves the computational creation of novel molecular structures with desired properties, often starting from a core scaffold or a binding site. The this compound structure is an excellent starting point, or scaffold, for such strategies due to the proven importance of both the sulfonamide and piperazine motifs in medicinal chemistry. researchgate.netnih.gov
Computational approaches can be used to "grow" new molecules from this scaffold:
Fragment-Based Growth: Software can suggest adding small chemical fragments to specific points on the scaffold (e.g., the second nitrogen of the piperazine ring) to form new, favorable interactions with a target's binding site.
Scaffold Hopping: This technique aims to find new core structures (scaffolds) that can maintain the same 3D arrangement of key pharmacophoric features as this compound. This can lead to the discovery of novel intellectual property with potentially better properties. researchgate.net
Generative Models: Modern deep learning approaches can learn the rules of chemical structure and synthesis from large databases of molecules. nih.gov A model could be trained to generate novel molecules that contain the this compound scaffold but are decorated with diverse and optimized side chains to improve affinity or ADME properties.
These strategies allow for the systematic exploration of the chemical space around the core scaffold, leading to the design of optimized molecules for synthesis and testing.
Advanced Analytical Methodologies for N Cyclohexylpiperazine 1 Sulfonamide in Research Samples
Chromatographic Techniques for N-cyclohexylpiperazine-1-sulfonamide Detection and Quantification
Chromatography stands as a cornerstone for the separation and analysis of this compound from complex matrices. The choice of technique is often dictated by the physicochemical properties of the analyte and the specific requirements of the analysis, such as the need for high throughput or trace-level detection. amazonaws.com
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. The development of a robust HPLC method is a meticulous process that involves the optimization of several key parameters to achieve the desired separation and quantification. amazonaws.com
A typical HPLC method for a sulfonamide-containing compound would employ a reversed-phase column, such as a C8 or C18, with a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. wu.ac.thrjptonline.org The pH of the aqueous phase is a critical parameter that influences the retention and peak shape of the analyte. For sulfonamides, a slightly acidic to neutral pH is often optimal. Gradient elution, where the composition of the mobile phase is changed during the run, can be employed to effectively separate the target compound from impurities with varying polarities. wu.ac.th Detection is commonly achieved using a UV detector, with the wavelength set to the absorbance maximum of this compound. wu.ac.th Method validation, following guidelines such as those from the International Council for Harmonisation (ICH), ensures the reliability of the analytical procedure by assessing parameters like linearity, accuracy, precision, and robustness. japtronline.com
Table 1: Illustrative HPLC Method Parameters for Sulfonamide Analysis
| Parameter | Condition |
| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) rjptonline.org |
| Mobile Phase | A: Phosphate buffer (pH 7.0) with triethanolamine (B1662121) rjptonline.org |
| B: Methanol rjptonline.org | |
| Elution | Gradient rjptonline.org |
| Flow Rate | 1.0 mL/min rjptonline.org |
| Detection | Diode-Array Detector (DAD) at 240 nm rjptonline.org |
| Column Temperature | 25 °C wu.ac.th |
| Injection Volume | 5 µL wu.ac.th |
This table presents a hypothetical set of parameters based on typical methods for related sulfonamide compounds and should be optimized for the specific analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. For a compound like this compound, GC-MS analysis would typically require derivatization to increase its volatility and thermal stability. mdpi.com The choice of derivatizing agent is crucial for successful analysis.
Table 2: Potential GC-MS Parameters and Expected Ion Fragments
| Parameter | Condition |
| GC Column | Capillary column (e.g., DB-1, DB-WAX) researchgate.net |
| Injector Temperature | 240 °C researchgate.net |
| Oven Temperature Program | Optimized for analyte elution |
| Carrier Gas | Helium or Hydrogen researchgate.net |
| Ionization Mode | Electron Impact (EI) |
| Expected Key Fragments | Fragments corresponding to the cyclohexyl group, piperazine (B1678402) ring, and sulfonyl moiety. |
This table provides a general framework for GC-MS analysis. Actual parameters and fragmentation would need to be determined experimentally.
Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. For a basic compound like this compound, CE can be a valuable analytical tool. Separations are typically performed in a fused-silica capillary filled with a background electrolyte (BGE). nih.gov
The composition of the BGE, particularly its pH and the nature of the buffer components, significantly influences the separation. nih.gov For basic compounds, a low pH buffer is often used to ensure the analyte is in its cationic form. nih.gov Chiral separations of related compounds have been achieved using cyclodextrins as chiral selectors in the BGE. nih.gov Detection in CE is most commonly performed using UV-Vis absorbance. The application of a dynamic coating to the capillary wall can be used to modify the electroosmotic flow and improve separation efficiency. nih.gov
Spectroscopic Characterization of this compound
Spectroscopic techniques are indispensable for the structural elucidation and characterization of this compound. These methods provide detailed information about the molecule's atomic connectivity, functional groups, and electronic transitions.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed molecular structure of organic compounds. Both ¹H and ¹³C NMR spectra provide a wealth of information about the chemical environment of the hydrogen and carbon atoms within the this compound molecule.
In the ¹H NMR spectrum, the chemical shifts, integration values, and coupling patterns of the signals would confirm the presence of the cyclohexyl and piperazine rings. The signals for the protons on the cyclohexyl ring would appear in the aliphatic region, while the protons on the piperazine ring would likely show distinct signals due to their different chemical environments. The proton attached to the sulfonamide nitrogen would also have a characteristic chemical shift.
The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule, providing further confirmation of the carbon skeleton. Studies on the related compound 1-cyclohexylpiperazine (B93859) have shown that the molecular geometry and the chemical shifts can be solvent-dependent. nih.gov
Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Cyclohexyl CH | ~1.0 - 2.5 | ~25 - 60 |
| Piperazine CH₂ | ~2.5 - 3.5 | ~45 - 55 |
| NH (Sulfonamide) | Variable, depends on solvent and concentration | - |
These are estimated chemical shift ranges and would require experimental verification for this compound.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretch of the sulfonamide, the S=O stretches (asymmetric and symmetric) of the sulfonyl group, C-N stretching vibrations, and the C-H stretching and bending vibrations of the cyclohexyl and piperazine rings.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would likely show absorbance maxima corresponding to the electronic transitions within the chromophoric parts of the molecule, primarily associated with the sulfonamide group and potentially the piperazine ring system. This information is particularly useful for quantitative analysis using HPLC with a UV detector.
Table 4: Expected Characteristic IR Absorption Bands for this compound
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| N-H Stretch (Sulfonamide) | 3300 - 3200 |
| C-H Stretch (Aliphatic) | 3000 - 2850 |
| S=O Asymmetric Stretch | 1350 - 1300 |
| S=O Symmetric Stretch | 1160 - 1120 |
| C-N Stretch | 1250 - 1020 |
These are general ranges for the indicated functional groups and may vary in the specific context of the this compound molecule.
Mass Spectrometry Applications for this compound and its Metabolites in Pre-clinical Studies
Mass spectrometry (MS) has become an indispensable tool in drug discovery and development, offering unparalleled capabilities for both quantitative and qualitative analysis. In pre-clinical studies involving this compound, MS-based methods are critical for elucidating its pharmacokinetic profile and metabolic fate.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for this compound Quantification
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in biological fluids. This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of triple quadrupole mass spectrometry. rsc.org For the analysis of this compound in pre-clinical samples, such as rodent plasma or urine, a validated LC-MS/MS method is essential.
The development of such a method typically involves optimizing several key parameters. The chromatographic separation is often achieved using a reversed-phase column (e.g., C18) with a gradient elution of a mobile phase consisting of an aqueous component with a modifier like formic acid and an organic solvent such as acetonitrile or methanol. nih.govnih.gov The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition for the analyte. nih.gov An internal standard, structurally similar to this compound, would be used to ensure accuracy and precision. researchgate.net
Method validation is performed according to established guidelines to ensure reliability. rsc.org Key validation parameters include linearity, accuracy, precision, selectivity, recovery, and stability. The table below illustrates typical validation parameters for a hypothetical LC-MS/MS assay for this compound in rat plasma.
| Validation Parameter | Acceptance Criteria | Hypothetical Result for this compound |
| Linearity (r²) | > 0.99 | 0.995 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio > 10 | 1 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -5.2% to +8.1% |
| Precision (% CV) | < 15% (< 20% at LLOQ) | < 10% |
| Matrix Effect | Within acceptable limits | 95-105% |
| Recovery | Consistent and reproducible | ~85% |
| Stability | Stable under various storage conditions | Stable for 24h at room temp, 3 freeze-thaw cycles |
High-Resolution Mass Spectrometry for this compound Metabolite Identification
Understanding the metabolic pathways of a new chemical entity is a critical component of pre-clinical research. High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography, is a powerful technique for identifying unknown metabolites. nih.gov Instruments such as Orbitrap or time-of-flight (TOF) mass spectrometers provide high mass accuracy, enabling the determination of the elemental composition of metabolites. sigmaaldrich.com
In a typical pre-clinical study, samples from animals dosed with this compound are analyzed by LC-HRMS. The data is then processed using specialized software to compare the metabolic profiles of dosed versus control samples. nih.gov Potential metabolites are flagged based on their mass-to-charge ratio and retention time. The high mass accuracy of HRMS allows for the confident assignment of elemental formulas to these potential metabolites.
Common metabolic transformations that could be anticipated for a molecule like this compound include hydroxylation of the cyclohexyl ring, N-dealkylation, and other oxidative reactions. The fragmentation pattern of the parent compound, obtained via MS/MS experiments, is used to help elucidate the structure of the identified metabolites.
The following table presents a hypothetical list of potential metabolites of this compound that could be identified using HRMS in a pre-clinical study.
| Proposed Metabolite | Biotransformation | Theoretical m/z [M+H]⁺ |
| M1 | Hydroxylation (+16 Da) | C₁₀H₂₁N₃O₃S + H⁺ |
| M2 | Di-hydroxylation (+32 Da) | C₁₀H₂₁N₃O₄S + H⁺ |
| M3 | N-dealkylation (- C₆H₁₀) | C₄H₁₁N₃O₂S + H⁺ |
| M4 | Sulfoxidation (+16 Da) | C₁₀H₂₁N₃O₃S + H⁺ |
Development of Novel Bioanalytical Assays for this compound in Complex Biological Matrices (Non-Human Origin)
While LC-MS/MS is a robust and widely used technique, there is ongoing research into the development of novel bioanalytical assays to improve throughput, reduce sample volume, or enhance sensitivity. For this compound, this could involve the exploration of new sample preparation techniques or alternative analytical platforms.
Another avenue of research is the use of techniques like supercritical fluid chromatography (SFC) coupled with mass spectrometry. nih.gov SFC can offer different selectivity compared to liquid chromatography and may be advantageous for certain compounds. Additionally, the development of dried blood spot (DBS) methods for the quantification of this compound could offer significant advantages in terms of reduced blood sample volumes and easier sample storage and transportation in pre-clinical studies.
The development of any novel bioanalytical assay requires rigorous validation to demonstrate its suitability for the intended purpose. rsc.org This includes a thorough comparison with established methods like conventional LC-MS/MS to ensure that the new assay provides equivalent or superior performance.
Emerging Research Applications and Future Directions for N Cyclohexylpiperazine 1 Sulfonamide
N-cyclohexylpiperazine-1-sulfonamide as a Chemical Probe for Biological Pathway Dissection
This compound and its derivatives are valuable as "tool compounds," which are utilized in biological and pharmacological studies to investigate biological processes and validate potential drug targets in the early stages of drug discovery. acs.org The utility of such compounds lies in their ability to interact with specific biological targets, thereby allowing researchers to dissect complex cellular signaling pathways.
The structural features of this compound, combining a flexible cyclohexyl ring, a piperazine (B1678402) core, and a sulfonamide group, provide a versatile platform for designing chemical probes. These probes can be modified with reporter tags, such as fluorescent dyes or biotin, to enable the visualization and isolation of target proteins. While specific studies on this compound as a chemical probe are not extensively documented, the broader class of piperazine sulfonamides has been employed in high-throughput screening to identify modulators of biological pathways. nih.gov The development of tailored this compound-based probes could facilitate a deeper understanding of various disease mechanisms by allowing for the precise investigation of protein function in a cellular context.
Application of this compound in Combinatorial Chemistry Libraries
Combinatorial chemistry is a powerful technique for the rapid synthesis of a large number of different but structurally related molecules, known as a chemical library. The this compound scaffold is well-suited for inclusion in such libraries due to its synthetic tractability and the presence of multiple points for chemical diversification.
The synthesis of piperazine-containing compounds for drug discovery is a well-established field. semanticscholar.org The piperazine nitrogen atoms and the sulfonamide group of this compound offer reactive sites for the attachment of a wide array of chemical building blocks. This allows for the generation of extensive libraries of derivatives with diverse physicochemical properties. These libraries can then be screened against various biological targets to identify hit compounds with desired activities. For instance, libraries of sulfonamide-based compounds have been synthesized and evaluated for their potential as anticancer agents. semanticscholar.orgnih.gov
Table 1: Potential Diversification Points of this compound for Combinatorial Libraries
| Scaffold Position | Potential Modifications | Resulting Properties |
| Cyclohexyl Ring | Introduction of substituents (e.g., hydroxyl, amino groups) | Altered lipophilicity and hydrogen bonding capacity |
| Piperazine Nitrogen (N4) | Acylation, alkylation, arylation | Modulation of basicity, steric bulk, and target interactions |
| Sulfonamide Nitrogen | Substitution with various functional groups | Modification of electronic properties and binding interactions |
| Aryl group (if present on sulfonamide) | Substitution with electron-donating or-withdrawing groups | Fine-tuning of electronic and steric properties |
This compound as a Scaffold for Rational Drug Design Initiatives
The this compound framework serves as a "privileged scaffold" in medicinal chemistry. This term refers to molecular structures that are capable of binding to multiple biological targets with high affinity. Both the piperazine and sulfonamide moieties are present in numerous FDA-approved drugs, highlighting their importance in drug design. nih.govmdpi.com
A notable example of the application of a closely related scaffold is in the development of antagonists for the cannabinoid receptor 1 (CB1), a target for treating obesity and related metabolic disorders. Researchers have synthesized and evaluated a series of benzhydrylpiperazine derivatives, including N-cyclohexyl-4-[1-(2,4-dichlorophenyl)-1-(p-tolyl)methyl]piperazine-1-carboxamide. nih.gov In this case, the N-cyclohexylpiperazine moiety was crucial for the compound's activity. The asymmetric synthesis of this derivative revealed that the (R)-enantiomer exhibited enhanced antagonistic activity for the human CB1 receptor, better oral bioavailability, and greater efficacy in reducing body weight in diet-induced obese mice. nih.gov
This demonstrates the potential of the this compound scaffold in rational drug design, where structural modifications can be systematically made to optimize potency, selectivity, and pharmacokinetic properties for a specific biological target.
Exploration of this compound in Novel Therapeutic Research Areas (Pre-clinical Focus)
Pre-clinical research is actively exploring the therapeutic potential of this compound derivatives in various disease areas. The versatility of this scaffold allows for its adaptation to target a wide range of biological molecules.
Beyond the previously mentioned application in metabolic disorders, piperazine sulfonamides have been investigated for their antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria. nih.gov High-throughput screening identified piperazine sulfonamides as potential starting points for the development of new antimalarial drugs. nih.gov
Furthermore, the sulfonamide group is a key feature in many enzyme inhibitors. mdpi.com For example, derivatives of sulfonamides have shown inhibitory activity against carbonic anhydrases, which are involved in various physiological processes and are targets for drugs treating glaucoma, epilepsy, and certain types of cancer. nih.gov The combination of the piperazine ring, known to interact with various receptors and enzymes, with the sulfonamide moiety makes this compound an attractive scaffold for developing novel inhibitors for a variety of enzymes.
Table 2: Pre-clinical Research Areas for this compound Derivatives
| Therapeutic Area | Biological Target(s) | Key Findings (from related compounds) | Reference |
| Metabolic Disorders | Cannabinoid Receptor 1 (CB1) | (R)-enantiomer of a derivative showed enhanced antagonistic activity and efficacy in weight reduction in obese mice. | nih.gov |
| Infectious Diseases | Plasmodium falciparum | Piperazine sulfonamides identified as having antiplasmodial activity in high-throughput screens. | nih.gov |
| Oncology | Carbonic Anhydrases, Kinases | Sulfonamide derivatives have shown inhibitory activity against these enzyme families. | nih.govnih.gov |
| Central Nervous System Disorders | Serotonin (B10506) Receptors (e.g., 5-HT7) | Long-chain arylpiperazines and sulfonamide-based compounds are common scaffolds for 5-HT7 receptor ligands. | nih.gov |
Challenges and Opportunities in this compound Research and Development
Despite its promise, the research and development of this compound and its derivatives face several challenges. A primary hurdle is the need for more extensive biological characterization. While the scaffold is synthetically accessible, a deeper understanding of its structure-activity relationships (SAR) across various target classes is required to guide future drug design efforts. The synthesis of the parent compound, 1-cyclohexylpiperazine (B93859), has been described, providing a foundation for the creation of new derivatives. google.com
Another challenge lies in achieving target selectivity. The inherent promiscuity of privileged scaffolds can be a double-edged sword, potentially leading to off-target effects. Medicinal chemists must carefully design modifications to enhance binding to the desired target while minimizing interactions with other proteins.
However, these challenges also present significant opportunities. The development of more selective and potent this compound derivatives could lead to novel therapeutics for a range of diseases. There is a considerable opportunity to explore new chemical space by creating diverse combinatorial libraries based on this scaffold. Furthermore, the application of computational modeling and artificial intelligence in drug design can accelerate the identification of promising derivatives with optimized properties.
Interdisciplinary Approaches for Advancing this compound Research
Advancing the research on this compound necessitates a collaborative, interdisciplinary approach. The synthesis of novel derivatives requires the expertise of synthetic organic chemists. The biological evaluation of these compounds relies on the skills of pharmacologists, biochemists, and cell biologists to conduct assays and elucidate mechanisms of action.
Computational chemists can play a crucial role in predicting the binding modes of these compounds to their targets and in guiding the design of new derivatives with improved properties. Furthermore, collaborations with structural biologists can provide detailed atomic-level information about how these molecules interact with their targets, which is invaluable for rational drug design.
By integrating these diverse disciplines, the scientific community can unlock the full potential of the this compound scaffold and pave the way for the development of new and effective therapeutic agents.
Conclusion: Synthesis, Biological Activity, and Future Prospects of N Cyclohexylpiperazine 1 Sulfonamide
Summary of Key Research Findings on N-cyclohexylpiperazine-1-sulfonamide
Direct research pinpointing this compound is scarce. However, a significant body of research on related compounds allows for a composite understanding. The synthesis of the key intermediate, 1-cyclohexylpiperazine (B93859), is well-established. One common method involves the reaction of cyclohexanone (B45756) with 1-Boc-piperazine, followed by reduction and deprotection. google.com Another patented method describes the reaction of a cyclohexyl halide with 1-Boc-piperazine in the presence of an inorganic base. google.com
The sulfonamide moiety is a cornerstone of medicinal chemistry, and its derivatives have been synthesized through various methods. researchgate.netimpactfactor.org A general approach to forming sulfonamides involves the reaction of a primary or secondary amine, such as 1-cyclohexylpiperazine, with a sulfonyl chloride in the presence of a base. mdpi.com
Table 1: Enzyme Inhibitory Activity of Analogous Benzene (B151609) Sulfonamide-Piperazine Hybrids
| Compound | AChE IC₅₀ (mM) | BChE IC₅₀ (mM) | Tyrosinase IC₅₀ (mM) | α-Glucosidase IC₅₀ (mM) |
|---|---|---|---|---|
| Compound 2 | - | 1.008 | - | - |
| Compound 3 | - | - | - | 1.000 |
| Compound 4 | - | - | 1.19 | - |
| Compound 5 | 1.003 | 1.008 | - | - |
Data sourced from a study on novel benzene sulfonamide-piperazine hybrid compounds. nih.gov
Furthermore, piperazine (B1678402) sulfonamides have been investigated as BACE1 inhibitors for potential Alzheimer's disease therapy. nih.gov
Overall Significance of this compound in Academic Chemical and Biological Research
The significance of this compound in research lies in its potential as a scaffold for developing novel therapeutic agents. The piperazine ring is a common feature in many approved drugs, valued for its ability to introduce desirable physicochemical properties and to be readily substituted at its nitrogen atoms to modulate biological activity. nih.gov
The sulfonamide group is a well-known pharmacophore present in a wide array of drugs, including antibacterial, anti-inflammatory, and anticancer agents. impactfactor.orgfrontiersin.org Its ability to act as a zinc-binding group makes it a key feature in many enzyme inhibitors, such as carbonic anhydrase inhibitors. nih.gov The combination of the N-cyclohexylpiperazine moiety with the sulfonamide group in this compound could lead to compounds with unique biological profiles. The cyclohexyl group can influence lipophilicity and steric interactions within biological targets, potentially enhancing potency and selectivity.
The exploration of such hybrid molecules is a common strategy in drug discovery to create new chemical entities with improved or novel pharmacological activities. nih.gov Therefore, this compound and its analogs are of interest for their potential to yield new leads in various therapeutic areas, including neurodegenerative diseases and oncology.
Perspectives on Future Research Trajectories for this compound and its Analogs
Future research on this compound and its analogs is likely to focus on several key areas:
Synthesis and Library Development: A primary focus will be the synthesis of this compound itself, followed by the creation of a library of analogs. This would involve varying the substitution on the sulfonamide portion of the molecule to explore the structure-activity relationship (SAR).
Biological Screening: The synthesized library of compounds should be screened against a diverse panel of biological targets. Based on the activities of related compounds, promising areas for investigation include:
Enzyme Inhibition: Screening against enzymes such as cholinesterases, tyrosinase, and carbonic anhydrases could yield novel inhibitors. nih.govnih.gov
Anticancer Activity: Given the prevalence of sulfonamides in anticancer drug development, these compounds should be evaluated for their cytotoxic effects on various cancer cell lines. justia.com
Antimicrobial Activity: The antimicrobial potential of these compounds should be assessed, as both piperazine and sulfonamide moieties are found in antimicrobial agents. nih.gov
Computational Studies: Molecular docking and other computational methods can be employed to predict the binding modes of these compounds to various biological targets, helping to guide the design of more potent and selective analogs. nih.gov
The development of this compound and its derivatives represents a promising avenue for the discovery of new chemical entities with therapeutic potential. The convergence of two well-established pharmacophores in a novel arrangement warrants further investigation to unlock their full medicinal chemistry potential.
Q & A
Q. What statistical methods are recommended for analyzing dose-response data in studies of this compound analogs?
- Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) for EC₅₀/IC₅₀ determination.
- Bootstrap Analysis : Estimate confidence intervals for potency values.
- ANOVA with Post Hoc Tests : Compare efficacy across analogs (e.g., Tukey’s HSD for multiple comparisons) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
